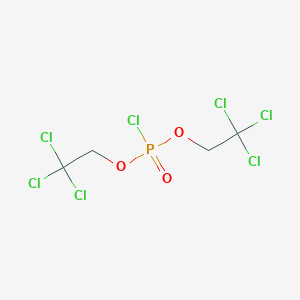
2-Amino-3-methoxypropanoic acid
説明
2-Amino-3-methoxypropanoic acid is a serine derivative . It is also known as O-methylserine . The CAS number for this compound is 19794-53-7 .
Molecular Structure Analysis
The molecular weight of 2-Amino-3-methoxypropanoic acid is 119.12 and its formula is C4H9NO3 . It contains a total of 16 bonds, including 7 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, 1 carboxylic acid (aliphatic), 1 primary amine (aliphatic), 1 hydroxyl group, and 1 ether (aliphatic) .
Physical And Chemical Properties Analysis
2-Amino-3-methoxypropanoic acid appears as a solid, white to off-white in color . It has a molecular weight of 119.12 and a formula of C4H9NO3 . The solubility of 2-Amino-3-methoxypropanoic acid in various solvents has been studied .
科学的研究の応用
Comprehensive Analysis of 2-Amino-3-methoxypropanoic Acid Applications
2-Amino-3-methoxypropanoic acid, also known as O-methylserine, is a non-proteinogenic amino acid derivative with a variety of applications in scientific research. Below is a detailed analysis of its unique applications across different fields.
Modulation of Ionotropic Glutamate Receptors: 2-Amino-3-methoxypropanoic acid has been found to modulate ionotropic glutamate receptors in the central nervous system. These receptors are crucial for synaptic plasticity, learning, and memory. The compound’s interaction with these receptors can help in understanding neurological disorders and could lead to the development of new therapeutic strategies .
Plant Elicitor for Crop Protection: Research has indicated that derivatives of 2-Amino-3-methoxypropanoic acid can act as plant elicitors, inducing resistance against temperature stress and pathogen attack in crops. This application is significant for enhancing crop yield and resilience in the face of climate change .
High-Temperature Stress Resistance in Plants: Studies have shown that 2-Amino-3-methoxypropanoic acid can protect plants against high-temperature damage. This is particularly beneficial for temperature-sensitive crops like tea, where the compound helps maintain physiological activities under heat stress .
Drug Synthesis: This compound is extensively used in the synthesis of drugs. Its versatile nature allows it to be a building block for various pharmaceutical compounds, contributing to the development of new medications.
Understanding Molecular Interactions: 2-Amino-3-methoxypropanoic acid is used to study molecular interactions, especially in the context of enzymatic reactions and protein synthesis. This research can provide insights into the fundamental processes of life.
Organic Synthesis: As a chemical reagent, 2-Amino-3-methoxypropanoic acid is valuable in organic synthesis. It can be used to introduce amino and methoxy functionalities into organic molecules, which is a key step in the synthesis of complex organic compounds.
Neurological Research: The compound’s role in the central nervous system makes it a valuable tool for studying neurological disorders. It can be used to investigate the mechanisms underlying diseases such as Alzheimer’s and Parkinson’s .
Analytical Chemistry: In analytical chemistry, 2-Amino-3-methoxypropanoic acid can be used as a standard or reference compound in various analytical methods, including high-performance liquid chromatography (HPLC) and mass spectrometry, to ensure the accuracy of the analysis .
Safety and Hazards
作用機序
Target of Action
2-Amino-3-methoxypropanoic acid is a derivative of the amino acid serine . Amino acids and their derivatives play crucial roles in various biological processes, including the secretion of anabolic hormones .
Mode of Action
It also plays a role in the functioning of the central nervous system through its contribution to the production of neurotransmitters .
Biochemical Pathways
Serine participates in various metabolic pathways, including glycolysis, the citric acid cycle, and the synthesis of nucleotides and amino acids .
Result of Action
As a serine derivative, it may influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevention of exercise-induced muscle damage .
特性
IUPAC Name |
2-amino-3-methoxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3/c1-8-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNTFCRCCPLEUQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-methoxypropanoic acid | |
CAS RN |
19794-53-7, 4219-94-7 | |
| Record name | DL-O-Methylserine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019794537 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC-62335 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62335 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![5-Bromobenzo[B]thiophene](/img/structure/B107969.png)








